5-(Pyridazin-4-yl)nicotinic acid
Beschreibung
Heterocyclic Scaffolds in Contemporary Drug Design and Discovery
Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, prized for their structural diversity and ability to interact with biological targets. nih.gov Their prevalence in nature and their synthetic tractability make them a cornerstone of drug development. jmchemsci.com The continuous innovation in synthetic methodologies allows for the creation of diverse heterocyclic libraries, expanding the chemical space available for drug discovery programs. jmchemsci.comresearchgate.net This has led to the identification of numerous heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly prominent scaffold in medicinal chemistry. rsc.orgresearchgate.net It is a structural component in over 7,000 existing drug molecules and is found in numerous natural products, including vitamins and alkaloids. rsc.org The pyridine moiety can significantly influence a molecule's pharmacological activity and physicochemical properties, such as solubility. nih.govnih.gov Its ability to form hydrogen bonds and participate in various interactions with biological macromolecules makes it a "privileged scaffold" in drug design. mdpi.comresearchgate.net Many FDA-approved drugs, such as the antiviral atazanavir (B138) and the anticancer agent imatinib, incorporate a pyridine ring. rsc.org
The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is increasingly recognized for its valuable contributions to the bioactivity of molecules. researchgate.netnih.gov Though less ubiquitous than pyridine, the pyridazine moiety possesses unique physicochemical properties that make it an attractive component in drug design. nih.govblumberginstitute.org These properties include a high dipole moment and the capacity for robust, dual hydrogen-bonding, which can be critical for drug-target interactions. nih.gov The pyridazine scaffold has been incorporated into compounds with a range of biological activities, including anticancer and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. nih.govnih.gov Its planar nature can also promote favorable crystal packing through π–π stacking interactions. rsc.org
The Nicotinic Acid Framework as a Privileged Scaffold in Drug Development
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a carboxylic acid group at the 3-position. nih.gov Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent, primarily for treating dyslipidemia. nih.gov Its ability to lower atherogenic lipoproteins and raise protective high-density lipoproteins (HDL) has made it a valuable tool in cardiovascular medicine. nih.gov The nicotinic acid framework is considered a privileged scaffold due to its proven biological activity and its potential as a starting point for the design of new therapeutic agents. mdpi.comnih.gov Recent research has explored novel nicotinic acid derivatives for their potential antioxidant and anticancer activities. nih.gov
Rationale for Investigating 5-(Pyridazin-4-yl)nicotinic Acid: A Hybrid Scaffold Approach for Novel Chemical Entities
The compound this compound represents a "hybrid scaffold" approach, a strategy in drug design that combines two or more privileged structures to create a novel chemical entity with potentially synergistic or unique biological properties. This molecule integrates the well-established nicotinic acid framework with the emerging pyridazine motif.
The rationale for investigating this specific combination lies in the potential for the pyridazine ring to modulate the biological activity and physicochemical properties of the nicotinic acid scaffold. The introduction of the pyridazine moiety could lead to new interactions with biological targets, potentially resulting in novel therapeutic applications. The unique electronic and hydrogen-bonding characteristics of the pyridazine ring, coupled with the proven pharmacological relevance of the nicotinic acid core, provide a strong basis for the exploration of this compound as a source of new drug candidates. The synthesis and biological evaluation of such hybrid molecules are crucial steps in the ongoing effort to expand the arsenal (B13267) of effective therapeutics.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
1346687-45-3 |
|---|---|
Molekularformel |
C10H7N3O2 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
5-pyridazin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-8(4-11-5-9)7-1-2-12-13-6-7/h1-6H,(H,14,15) |
InChI-Schlüssel |
HDGGEPTYPLDYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC=C1C2=CC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthetic Strategies and Chemical Transformations of 5 Pyridazin 4 Yl Nicotinic Acid
Retrosynthetic Analysis of the 5-(Pyridazin-4-yl)nicotinic Acid Structure
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection point is the C-C bond between the C-5 position of the nicotinic acid ring and the C-4 position of the pyridazine (B1198779) ring. This leads to two main strategic approaches:
Strategy A: Formation of the C-C bond via a cross-coupling reaction. This involves preparing a functionalized nicotinic acid derivative (e.g., a halide or boronic acid at the C-5 position) and a complementary functionalized pyridazine (e.g., a boronic acid or halide at the C-4 position).
Strategy B: Construction of one heterocyclic ring onto the other. This can be envisioned in two ways:
B1: Annulation of the pyridazine ring onto a pre-functionalized nicotinic acid derivative. This would require a nicotinic acid precursor bearing a latent 1,4-dicarbonyl or equivalent functionality at the C-5 and adjacent positions, which can then undergo cyclocondensation with hydrazine (B178648).
B2: Annulation of the pyridine (B92270) ring onto a pyridazine precursor. This is generally a more complex approach but could involve established pyridine synthesis methods like the Hantzsch synthesis or Kröhnke pyridine synthesis, starting from a suitably substituted pyridazine.
The most direct and widely applicable approach is Strategy A, leveraging the power and predictability of modern cross-coupling chemistry. Strategy B1 offers an alternative, classical approach, particularly through the use of versatile intermediates like hydrazides.
Established Methods for Nicotinic Acid C-5 Functionalization
The successful implementation of Strategy A hinges on the ability to selectively functionalize the C-5 position of the nicotinic acid scaffold. The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, directed C-H functionalization and halogenation methods have been developed.
Transition metal-catalyzed C-H functionalization has become a powerful tool. For instance, nickel-catalyzed C-5 halogenation of 8-aminoquinoline (B160924) derivatives provides a precedent for regioselective functionalization, although the directing group is crucial. researchgate.net Similarly, nickel-catalyzed C-H fluorination at the C-5 position of 8-aminoquinolines has been achieved using N-Fluorobenzenesulfonimide (NFSI). researchgate.net While these methods often rely on a directing group at a nearby position (like C-8 in quinolines or C-6 in pyridines), they highlight the potential for direct C-H activation.
More classical approaches involve halogenation under harsh conditions or through multi-step sequences. A common strategy is to use palladium-catalyzed direct arylation, which can be highly selective for the C-5 position of certain azoles and could be adapted for pyridines. mdpi.com The introduction of a bromo or iodo group at the C-5 position of a nicotinic acid ester is a key step, creating a handle for subsequent cross-coupling reactions.
| Functionalization Method | Reagents/Catalyst | Position | Key Features |
| Directed C-H Halogenation | Ni-catalyst, N-halosuccinimide | C-5 | Requires a directing group for high regioselectivity. researchgate.net |
| Direct C-H Arylation | Pd-catalyst, Aryl halide | C-5 | Can offer high selectivity, avoids pre-functionalization. mdpi.com |
| Halogenation | Br₂, oleum | C-5 | Harsh conditions, potential for side products. |
| Borylation | Pd-catalyst, Diboron reagent | C-5 | Creates a versatile boronic ester for Suzuki coupling. |
Synthetic Approaches for Incorporating Pyridazin-4-yl Moieties into Nicotinic Acid Derivatives
Palladium-catalyzed cross-coupling reactions are the most prominent methods for forging the C-C bond between the two heterocyclic rings. The Suzuki-Miyaura coupling is particularly advantageous due to the operational simplicity and the commercial availability of boronic acids and their esters.
A typical Suzuki coupling route would involve:
Synthesis of Ethyl 5-bromonicotinate: Reaction of nicotinic acid with an appropriate brominating agent, followed by esterification.
Synthesis of Pyridazine-4-boronic acid or its ester: This can be prepared from 4-chloropyridazine (B92835) or 4-bromopyridazine (B57311) via lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation reaction.
Coupling: The reaction between ethyl 5-bromonicotinate and the pyridazine boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, DME, toluene/water).
Hydrolysis: Saponification of the resulting ester to yield the final this compound.
The table below summarizes typical conditions for such a Suzuki coupling.
| Parameter | Example Condition | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation cycle. |
| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid component. |
| Solvent | Dioxane, Toluene/H₂O, DME | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides energy to overcome the activation barrier. |
This classical approach involves building the pyridazine ring onto the nicotinic acid framework. The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.orgliberty.edu To apply this to the target molecule, one would need a nicotinic acid derivative containing a 1,4-dicarbonyl synthon at the C-5 position.
For example, a synthetic sequence could start with a 5-acylnicotinic acid derivative. This could be further elaborated to introduce a second carbonyl group at the appropriate position on the side chain. The resulting 1,4-dicarbonyl precursor would then be treated with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) to effect a cyclocondensation, forming the pyridazine ring. Aromatization of the initially formed dihydropyridazine (B8628806) might occur spontaneously or require an additional oxidation step to yield the final aromatic pyridazine moiety. organic-chemistry.org While feasible, this route is often more complex and lower yielding than cross-coupling strategies due to the challenges in preparing the required dicarbonyl precursor.
Nicotinic acid hydrazide is a readily available and versatile precursor in heterocyclic synthesis. mdpi.comresearchgate.net A strategy could involve a 5-substituted nicotinic acid hydrazide, which can react with various reagents to form new heterocyclic systems. researchgate.netresearchgate.net
For the synthesis of the pyridazine ring, a 5-formyl or 5-acetyl-nicotinic acid hydrazide could be a key intermediate. The hydrazide moiety can be made to react intramolecularly with the C-5 carbonyl group under specific conditions, but forming a six-membered pyridazine ring this way is not straightforward. A more viable intermolecular approach would involve reacting a precursor like 5-(2-bromoacetyl)nicotinic acid with hydrazine. The hydrazine could first react with the keto-group to form a hydrazone, followed by an intramolecular cyclization where the other nitrogen of the hydrazine displaces the bromide to form the dihydropyridazine ring, which would then be oxidized.
Alternatively, reacting 6-hydrazinonicotinic acid hydrazide with 1,3-dielectrophilic compounds can lead to the formation of pyrazole (B372694) rings. researchgate.net A similar concept could be applied by starting with a different nicotinic acid precursor to build the pyridazine ring.
Advances in Sustainable and Green Chemistry Methodologies for Synthetic Route Optimization
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. mdpi.com For the synthesis of this compound, several green methodologies can be considered.
Catalyst Efficiency: Utilizing highly efficient palladium catalysts at very low loadings (ppm levels) or developing reusable heterogeneous catalysts for cross-coupling reactions can significantly reduce metal waste.
Solvent Selection: Replacing traditional volatile organic solvents like dioxane or DMF with greener alternatives such as anisole, 2-methyl-THF, or even water is a key goal. mdpi.com Microwave-assisted synthesis can often accelerate reactions, allowing for the use of less solvent and lower temperatures over shorter reaction times. mdpi.com
Atom Economy: Direct C-H activation/arylation strategies are inherently more atom-economical than traditional cross-couplings, as they eliminate the need to pre-functionalize one of the coupling partners, thus reducing steps and waste. acs.orgrsc.org
The development of a truly green synthesis for this compound would likely involve a convergent route that combines a highly efficient, low-catalyst-loading C-H arylation protocol with the use of a biodegradable, low-toxicity solvent under energy-efficient conditions.
Preclinical Pharmacological Investigations and Biological Activities
Antimicrobial Spectrum Analysis
No studies were found that specifically evaluated the antimicrobial spectrum of 5-(Pyridazin-4-yl)nicotinic acid against Gram-positive bacteria, Gram-negative bacteria, or fungal strains.
However, the pyridazine (B1198779) nucleus is a well-established pharmacophore in the design of antimicrobial agents. Various derivatives have demonstrated a range of activities. For instance, certain pyridazine-containing compounds have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. Similarly, derivatives of nicotinic acid (a form of vitamin B3) have been explored for their antimicrobial properties, with some showing efficacy against a variety of microorganisms. The combination of these two heterocyclic systems in one molecule is a rational approach in the search for new antimicrobial drugs, though a specific investigation into this compound has not been reported.
Antineoplastic and Antiproliferative Efficacy
There is no available scientific literature detailing the in vitro cytotoxicity of this compound against human cancer cell lines or investigating its molecular mechanisms of cell growth inhibition.
Nevertheless, both pyridazine and pyridine (B92270) (the core of nicotinic acid) scaffolds are prevalent in a multitude of compounds developed and investigated for their anticancer properties. Pyridazine derivatives have been shown to exhibit antineoplastic activity through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation. Likewise, numerous pyridine-containing compounds have been identified as potent anticancer agents.
The modulation of apoptosis-related pathways, such as the Bcl-2/Bax ratio and the survivin pathway, is a common mechanism of action for many anticancer drugs. Research into other heterocyclic compounds has demonstrated that targeting these pathways can lead to the selective elimination of cancer cells. While it is plausible that a molecule like this compound could interact with these pathways, there is currently no experimental evidence to support this.
Anti-inflammatory and Analgesic Potency
The pyridazine scaffold is a core component in the development of novel anti-inflammatory agents. These compounds primarily exert their effects through the inhibition of key enzymes and the modulation of inflammatory signaling pathways.
A significant mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The two main isoforms are COX-1, a constitutive enzyme involved in maintaining gastric mucosal integrity and platelet function, and COX-2, an inducible enzyme that is upregulated during inflammation. nih.govnih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov
Numerous studies have synthesized and evaluated pyridazine derivatives for their COX inhibitory activity. A study focusing on new pyridazine scaffolds found that the majority of their synthesized compounds showed a clear preference for inhibiting COX-2 over COX-1. nih.gov Notably, certain derivatives demonstrated significantly higher potency against the COX-2 enzyme than the established drug celecoxib. nih.gov For instance, compound 6b from this series was identified as a highly potent and selective COX-2 inhibitor. nih.gov Similarly, another investigation into pyridazinone derivatives reported compounds with potent COX-2 inhibitory activity in the nanomolar range. cu.edu.eg
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 6b | 1.14 | 0.18 | 6.33 | nih.gov |
| Compound 4c | >10 | 0.26 | >38.46 | nih.gov |
| Celecoxib (Reference) | 1.62 | 0.35 | 4.63 | nih.gov |
| Indomethacin (Reference) | 0.15 | 0.30 | 0.50 | nih.gov |
Inflammatory processes are orchestrated by a complex network of signaling molecules known as cytokines. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines implicated in the pathogenesis of numerous inflammatory diseases. nih.govmdpi.comfrontiersin.org TNF-α plays a key role in initiating the inflammatory cascade, while IL-6 is involved in both acute and chronic inflammation. nih.govnih.gov
The anti-inflammatory effects of pyridazine derivatives extend to the modulation of these critical mediators. For example, the selective COX-2 inhibitor, compound 6b , was shown to decrease serum levels of IL-1β, another important pro-inflammatory cytokine. nih.gov The inhibition of the COX-2 enzyme can lead to a downstream reduction in the production of various inflammatory mediators. frontiersin.org Research on other compounds has demonstrated that inhibiting pro-inflammatory cytokines like TNF-α and IL-6 is a viable therapeutic strategy for inflammatory conditions. frontiersin.orgnih.gov
Enzyme Inhibitory Profiles
Beyond their anti-inflammatory effects, compounds featuring the pyridazine core have been investigated for their ability to inhibit a range of enzymes involved in critical cellular processes, positioning them as candidates for therapies in oncology and other fields.
Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that, when dysregulated, can lead to cancer development and progression. nih.gov Consequently, they are major targets for anticancer drug development. The pyridazine and related pyridine scaffolds are recognized as privileged structures in the design of kinase inhibitors. researchgate.net
c-Met Inhibition: The hepatocyte growth factor receptor (HGFR), or c-Met, is an RTK whose aberrant activation is linked to tumor growth and metastasis in various cancers. nih.govnih.gov Several potent c-Met inhibitors are based on a pyridazine structure. A study led to the discovery of LAH-1 , a pyridine-based derivative with a pyridazine-3-carboxamide (B1582110) moiety, which demonstrated nanomolar inhibitory activity against c-Met kinase. nih.gov Another highly selective c-Met inhibitor, PF-04254644 , features a nih.govcu.edu.egnih.govtriazolo[4,3-b]pyridazine core. researchgate.net
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are also key targets in cancer therapy. nih.govnih.gov While various heterocyclic compounds, including those with pyrimidine (B1678525) and pyridine rings, have been developed as EGFR inhibitors, specific pyridazine derivatives targeting EGFR are less frequently highlighted. nih.gov Similarly, inhibition of the VEGF/VEGFR-2 signaling pathway is a primary strategy for blocking tumor angiogenesis. nih.govnih.gov The development of inhibitors for these kinases often involves heterocyclic cores to interact with the ATP-binding site of the enzyme. nih.govnih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| LAH-1 | c-Met | 49 | nih.gov |
| Cabozantinib (Reference) | c-Met | 31 | nih.gov |
| PF-04254644 | c-Met | 5.3 | researchgate.net |
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cAMP and cGMP. Phosphodiesterase 10A (PDE10A) is highly expressed in the brain, making it an attractive target for the treatment of neuropsychiatric disorders like schizophrenia. nih.gov Structure-based drug design has led to the development of potent PDE10A inhibitors built upon a pyridazin-4(1H)-one scaffold. nih.gov These compounds were designed to interact with key amino acid residues, such as Tyr683, within the PDE10A selectivity pocket. nih.gov Further research has also identified potent and selective PDE10A inhibitors based on an imidazo[4,5-b]pyridine scaffold. nih.gov
| Compound | PDE10A IC₅₀ (nM) | Reference |
|---|---|---|
| Compound 16f (pyridazin-4(1H)-one based) | 0.76 | nih.gov |
| Compound 24a (imidazo[4,5-b]pyridine based) | 0.8 | nih.gov |
The reverse transcriptase (RT) of HIV-1 is a multifunctional enzyme with both DNA polymerase and Ribonuclease H (RNase H) activities, both of which are essential for viral replication. nih.gov The RNase H active site, which contains two divalent metal ions, has been a target for drug development. nih.govnih.gov While many inhibitors have been developed against the polymerase function, the RNase H domain has proven more challenging to inhibit. Research in this area has focused on compounds capable of chelating the metal ions in the active site. nih.gov Classes of compounds investigated as RNase H inhibitors include N-hydroxyimides, diketo acids, and pyridopyrimidinones. nih.govnih.gov Although these specific classes have been the focus, the broader exploration of diverse heterocyclic scaffolds for this target continues.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Nicotinic acid, a structural component of this compound, and its amide form, nicotinamide (B372718), are precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a crucial substrate for the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is activated by DNA strand breaks and plays a significant role in DNA repair and the maintenance of genomic stability. nih.gov
Inhibition of PARP is a therapeutic strategy in cancer treatment. Studies have shown that PARP inhibitors can sensitize cancer cells to apoptosis induced by death receptors. nih.gov This sensitization is achieved by increasing the expression of death receptors like Fas and DR5 on the cell surface. nih.gov Research indicates that PARP inhibition leads to the activation of the promoters for the FAS and TNFRSF10B (DR5) genes, resulting in increased mRNA and protein levels of these receptors. nih.gov Specifically, the knockdown of PARP1 or PARP2 has been shown to increase the expression of Fas and DR5. nih.gov
While direct studies on this compound's PARP inhibitory activity are not extensively detailed in the provided results, the foundational role of its nicotinic acid moiety in NAD+ synthesis suggests a potential indirect influence on PARP-dependent processes. nih.gov Nicotinamide itself can act as a PARP-1 inhibitor at high concentrations. nih.gov
Other Enzyme Targets (e.g., Stearoyl-CoA Desaturase-1, Aspulvinone Dimethylallyltransferase)
Stearoyl-CoA Desaturase-1 (SCD1): SCD1 is an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids, which are vital for the formation of cell membranes and are implicated in tumorigenic signaling. nih.gov Elevated SCD1 expression is observed in various cancers and is associated with increased proliferation, migration, and metastasis. nih.gov Consequently, SCD1 has emerged as a promising target for anticancer therapies. nih.gov Numerous SCD1 inhibitors have been developed and have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in preclinical studies. nih.govnih.gov The therapeutic potential of targeting SCD1 is an active area of cancer research.
Aspulvinone Dimethylallyltransferase: This enzyme is involved in the biosynthesis of aspulvinone pigments in the fungus Aspergillus terreus. nih.gov It catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate to aspulvinone E, leading to the formation of mono- and diprenylated derivatives. nih.gov The enzyme has a molecular weight estimated to be between 240,000 and 270,000 Daltons and is likely a hexameric protein. nih.gov Its optimal activity is at a pH of 7.0, and it does not require metal ions for activation. nih.gov
Modulatory Effects on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a class of ion channels that are activated by the neurotransmitter acetylcholine and the agonist nicotine (B1678760). nih.gov They are critical in various physiological processes in both the central and peripheral nervous systems.
Agonistic Interactions with Receptor Subtypes
Compounds that act as agonists at nAChRs can stimulate these receptors, mimicking the effect of acetylcholine. nih.gov Several nAChR agonists have been investigated for their potential therapeutic benefits, particularly in the context of cognitive enhancement. nih.govnih.gov For instance, agonists targeting the α4β2 and α7 nAChR subtypes have been a focus of research for conditions like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD). nih.govnih.govmdpi.com
While specific agonistic activities of this compound on nAChR subtypes are not detailed in the provided results, the development of subtype-selective nAChR agonists is a significant area of medicinal chemistry.
Antagonistic Interactions with Receptor Subtypes
Nicotinic antagonists are compounds that block the action of acetylcholine at nAChRs. wikipedia.org They are used for various medical purposes, including as muscle relaxants during surgery. wikipedia.org Some centrally acting nicotinic antagonists have also been explored for treating nicotine addiction. wikipedia.org The discovery of nicotinic antagonists from natural sources, such as tubocurarine, has been pivotal in the study of nAChRs. nih.gov The development of synthetic antagonists continues to be an important area of research. drugbank.com
Antioxidant Capacity and Free Radical Scavenging Activities
Free radicals are highly reactive molecules that can cause cellular damage through a process known as oxidative stress, which is implicated in various diseases. nih.govsemanticscholar.org Antioxidants are substances that can neutralize free radicals, thereby mitigating this damage. nih.govnih.gov
The nicotinic acid (niacin) component of the title compound is known to have antioxidant properties. nih.govnih.gov Niacinamide, a form of niacin, has demonstrated antioxidant activity comparable to ascorbic acid in vitro. nih.gov It functions as a feedback inhibitor of PARP, contributing to its antioxidant and anti-inflammatory effects. nih.gov Studies have shown that niacinamide supplementation can improve antioxidant status by increasing the activities of antioxidant enzymes and reducing markers of oxidative stress. nih.gov
The ability to scavenge free radicals is a key mechanism of antioxidant action. nih.govresearchgate.net Various chemical moieties can contribute to the free radical scavenging potential of a molecule. nih.govresearchgate.net The pyridazine and nicotinic acid rings in this compound may contribute to its potential antioxidant and free radical scavenging properties, although specific studies on this compound were not found in the search results.
Structure Activity Relationship Sar Studies and Rational Compound Design
Systematic Investigation of Substituent Effects on Biological Activity
The biological profile of the 5-(pyridazin-4-yl)nicotinic acid scaffold can be systematically tuned by introducing various substituents onto its pyridinyl and pyridazinyl rings. The nature, position, and size of these substituents can profoundly influence the compound's interaction with its biological target, thereby affecting its potency and efficacy.
Analysis of related pyridine (B92270) derivatives reveals that the introduction of specific functional groups can enhance biological activity. For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to improve the antiproliferative activity of pyridine-based compounds against certain cancer cell lines. mdpi.com Conversely, the addition of bulky groups or halogen atoms may sometimes lead to a decrease in activity. mdpi.com In the context of this compound, placing small, electron-donating or hydrogen-bonding groups on the pyridine ring could enhance target binding.
On the pyridazine (B1198779) ring, substitutions can also significantly modulate activity. Studies on other pyridazine analogues have demonstrated that the introduction of various groups can lead to potent and selective inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov For example, in a series of (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives, specific substitutions on the pyridazine ring were crucial for achieving high inhibitory activity against the cancer immunotherapy target CD73. nih.gov
The following table summarizes hypothetical substituent effects on the this compound scaffold based on findings from related compound series.
| Ring | Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale/Supporting Evidence |
| Pyridine | Ortho to Carboxylic Acid | Small, Electron-donating (e.g., -NH2, -OH) | Potential Increase | Can form additional hydrogen bonds with the target. mdpi.com |
| Pyridine | Meta to Carboxylic Acid | Halogen (e.g., -Cl, -F) | Variable | May alter electronic properties and membrane permeability. mdpi.com |
| Pyridazine | Various | Phenyl or substituted phenyl | Potential Increase | Aromatic interactions can enhance binding affinity. nih.govnih.gov |
| Pyridazine | Various | Small alkyl groups | Variable | Can influence steric interactions and solubility. |
Conformational Analysis and Pharmacophore Elucidation of the this compound Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the classical pharmacophore consists of a cationic center and a hydrogen bond acceptor. nih.gov In this compound, the protonatable nitrogen on the pyridine ring can serve as the cationic center, while one of the nitrogen atoms on the pyridazine ring or the carbonyl oxygen of the carboxylic acid could function as the hydrogen bond acceptor. nih.govnih.gov
Conformational analysis is crucial to understand the spatial relationship between the pyridine and pyridazine rings. The rotational barrier around the single bond connecting the two rings determines the preferred three-dimensional shape of the molecule. This conformation is critical for how the molecule fits into the binding site of its target protein. Molecular modeling studies on similar bi-aryl systems can help predict the likely low-energy conformations of this compound, which in turn informs the design of more rigid analogues that lock in the bioactive conformation.
A proposed pharmacophore model for the this compound scaffold might include:
A cationic/protonatable nitrogen feature (from the pyridine ring).
A hydrogen bond acceptor feature (from a pyridazine nitrogen).
An additional hydrogen bond donor/acceptor group (from the carboxylic acid).
Two aromatic regions capable of pi-pi stacking or other non-covalent interactions.
Impact of Pyridazine Ring Modifications on Efficacy and Selectivity
In studies of pyridazine analogues as PTP1B inhibitors, for example, different substituents on the pyridazine ring led to significant variations in potency and selectivity against other phosphatases. nih.gov One analogue demonstrated a 20-fold selectivity for PTP1B over related enzymes, highlighting the importance of the substitution pattern on the pyridazine ring for achieving target selectivity. nih.gov Similarly, for CD73 inhibitors based on a (pyridazine-3-yl)pyrimidine scaffold, the substituents on the pyridazine ring were instrumental in achieving potent, uncompetitive inhibition. nih.gov
These findings suggest that for this compound, strategic modifications to the pyridazine ring—such as the introduction of small alkyl groups, substituted aryl rings, or other heterocyclic systems—could be a powerful approach to fine-tune the compound's activity and selectivity profile for a given biological target.
Role of the Carboxylic Acid Functionality in Ligand-Target Interactions
The carboxylic acid group on the nicotinic acid portion of the molecule is a critical functional group that can play a pivotal role in ligand-target interactions. Its acidic proton and two oxygen atoms can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of strong and specific interactions with amino acid residues, such as arginine, lysine, or serine, within a protein's binding pocket.
The polar nature of the carboxylic acid group also influences the compound's physicochemical properties, such as its aqueous solubility and membrane permeability. prismbiolab.com While essential for binding in many cases, a carboxylic acid can sometimes lead to poor oral bioavailability due to its charge at physiological pH.
The importance of this functional group is underscored by the fact that many enzyme inhibitors incorporate a carboxylic acid to mimic a substrate or to interact with key catalytic residues. mdpi.com Therefore, the carboxylic acid of this compound is predicted to be a primary anchor point within a target binding site.
Scaffold Hopping and Bioisosteric Replacements for Lead Optimization
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.gov
Bioisosteric Replacements: The carboxylic acid group, while often crucial for activity, can present challenges related to pharmacokinetics. prismbiolab.com Therefore, replacing it with a bioisostere—a different functional group with similar physical or chemical properties—is a common optimization strategy. For carboxylic acids, potential bioisosteres include tetrazoles, hydroxamic acids, or certain electron-rich five-membered heterocycles. These groups can often mimic the hydrogen bonding and acidic properties of a carboxylic acid while offering improved metabolic stability or cell permeability. prismbiolab.com In a series of P2Y12 receptor antagonists based on a nicotinic acid scaffold, an ethyl ester group was successfully replaced with a 5-alkyl-oxazole, a bioisostere that retained potency and improved metabolic stability. nih.gov
Scaffold Hopping: This strategy involves replacing the core molecular framework—in this case, the pyridazinyl-pyridine core—with a structurally different scaffold that maintains the three-dimensional arrangement of the key pharmacophoric elements. For this compound, one might replace the pyridazine ring with other heterocycles like a pyrimidine (B1678525), pyrazole (B372694), or thiophene (B33073) to explore novel intellectual property space and potentially improve properties like solubility or target selectivity. nih.govmdpi.com
The following table presents potential bioisosteric replacements and scaffold hops for the this compound scaffold.
| Original Group/Scaffold | Potential Replacement | Rationale |
| Carboxylic Acid | Tetrazole | Mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid. prismbiolab.com |
| Carboxylic Acid | 5-Alkyl-oxazole | Can serve as a bioisostere for an ester, which is a common prodrug of a carboxylic acid, potentially improving metabolic stability. nih.gov |
| Pyridazine Ring | Pyrimidine Ring | Maintains a six-membered aromatic heterocycle with two nitrogen atoms, but alters their relative positions, potentially affecting selectivity. nih.gov |
| Pyridazine Ring | Pyrazole Ring | Replaces the 1,2-diazine with a 1,2-diazole, changing the ring size and electronic distribution. nih.gov |
Computational Chemistry and in Silico Approaches
Molecular Docking for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method allows for the characterization of the binding mode and affinity, providing insights into the molecular basis of interaction. For derivatives of nicotinic acid and pyridazine (B1198779), docking studies have been instrumental in elucidating their binding mechanisms to various biological targets.
Research on nicotinoylglycine derivatives, for example, has utilized molecular docking to understand their binding modes within the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). elifesciences.org In these studies, derivatives showed favorable binding affinities, with docking scores indicating stable interactions. elifesciences.org For instance, a key derivative demonstrated a strong binding affinity and formed crucial hydrogen bonds with amino acid residues like Ser448, Glu623, and Gln524. elifesciences.org Similarly, docking studies on other pyridazine-containing compounds have been validated by redocking known ligands into the target's binding site, yielding low root-mean-square deviation (RMSD) values that confirm the accuracy of the docking protocol. nih.gov
The interaction profiling for 5-(Pyridazin-4-yl)nicotinic acid would involve docking it into the binding sites of relevant targets. The results would be analyzed based on binding energy (ΔG), which indicates the strength of the interaction, and the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or π-π stacking.
Table 1: Example of Molecular Docking Data for Related Compounds This table presents representative data from docking studies on related nicotinoyl derivatives to illustrate typical outputs of such analyses.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Nicotinoyl Hydrazide Derivative | PBP3 | -5.315 | Ser448, Glu623, Gln524 |
| Nicotinoyl Hydrazide Derivative | CYP51 | -7.152 | Not Specified |
Source: Adapted from research on Nicotinoylglycine derivatives. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying key physicochemical properties and structural features (molecular descriptors), QSAR can be used to predict the activity of novel compounds before they are synthesized.
For pyridazine derivatives, 2D-QSAR modeling has been employed as part of a comprehensive computational approach to design multifunctional agents, for instance against Alzheimer's disease. nih.gov Such models are built using a dataset of compounds with known inhibitory activities (e.g., IC₅₀ values), which are converted to a logarithmic scale (pIC₅₀) for the analysis. nih.gov The models help reveal the structural requirements for potent activity. tandfonline.com
A QSAR study on this compound and its analogues would involve generating a variety of molecular descriptors. These descriptors, which can range from simple (molecular weight) to more complex (topological and electronic properties), are used to build a predictive model. The reliability of the model is assessed by its statistical significance, ensuring it can accurately forecast the bioactivities of new inhibitors. tandfonline.com
Table 2: Common Molecular Descriptors Used in QSAR Studies This table lists typical descriptors used to build QSAR models for heterocyclic compounds like pyridazine derivatives.
| Descriptor | Description | Relevance |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size, solubility, and absorption. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Affects membrane permeability and distribution. biorxiv.org |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts hydrogen bonding potential and membrane permeability. biorxiv.org |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Crucial for specific interactions with biological targets. biorxiv.org |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Crucial for specific interactions with biological targets. biorxiv.org |
| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | Influences conformational entropy and binding. biorxiv.org |
Source: Based on descriptors used in computational studies of drug-like molecules. biorxiv.org
Predictive Pharmacokinetic Property Analysis (excluding toxicity)
In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in early-stage drug discovery. These predictions help to eliminate compounds with poor drug-like profiles, saving time and resources. nih.gov Various computational tools and rules, such as Lipinski's Rule of Five, are used to evaluate the potential of a compound to be an orally active drug.
Studies on pyridazine and nicotinic acid derivatives frequently involve the calculation of ADME properties. nih.gov For example, computational analyses of pyridazine derivatives have focused on central nervous system multiparameter optimization (CNS MPO) and adherence to drug-likeness principles to ensure desirable attributes like blood-brain barrier penetration. tandfonline.comhillsdale.edu The analysis often involves creating a "Boiled-Egg Plot," which visualizes a compound's predicted gastrointestinal absorption and brain penetration based on its lipophilicity (WLOGP) and polar surface area (TPSA). nih.gov For this compound, these predictive models would assess its oral bioavailability, distribution characteristics, and metabolic stability.
Table 3: Predicted Physicochemical Properties for a Compound Analogous to this compound The following data is for 5-(Pyrimidin-5-yl)nicotinic acid, a close structural analog, and is representative of the type of data generated in a predictive analysis.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₇N₃O₂ | Basic structural information. |
| Molecular Weight | 201.18 | Adheres to Lipinski's rule (<500). |
| LogP | 1.2368 | Indicates balanced lipophilicity, within Lipinski's range (<5). |
| TPSA | 75.97 Ų | Suggests good potential for oral absorption. |
| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rule (<10). |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule (<5). |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often favorable. |
Source: Data for the analog 5-(Pyrimidin-5-yl)nicotinic acid. biorxiv.org
Molecular Dynamics Simulations for Conformational Space and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of the complex over time, providing insights into its stability, conformational changes, and the dynamics of binding interactions.
Table 4: Applications of Molecular Dynamics Simulations This table summarizes the key objectives and outputs of performing MD simulations on a ligand-receptor complex.
| Objective of Simulation | Key Output Metric | Interpretation |
| Assess Complex Stability | Root Mean Square Deviation (RMSD) | A low, stable RMSD value indicates the complex is structurally stable over time. |
| Analyze Conformational Changes | Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein and ligand. |
| Estimate Binding Affinity | Binding Free Energy (ΔG_bind) via MM/GBSA | Provides a quantitative measure of the ligand's binding strength. |
| Study Interaction Dynamics | Hydrogen Bond Analysis | Tracks the formation and breaking of specific hydrogen bonds over the simulation period. |
Source: Based on methodologies described in MD studies of pyridazine derivatives. nih.govtandfonline.com
Virtual Screening and De Novo Design for Novel Ligand Discovery
Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. hillsdale.edu This method is a fast and cost-effective way to find novel drug-like molecules. hillsdale.edu A virtual screening workflow often involves multiple steps, including filtering by physicochemical properties (like Lipinski's rules), pharmacophore modeling, and molecular docking to rank potential hits. nih.gov The chemical scaffold of this compound could serve as a starting point or query in a similarity-based virtual screening to find other compounds with potentially similar activity.
De novo design takes this a step further by computationally creating entirely new molecules. Using the structural information of the target's binding site, algorithms can "grow" a ligand piece by piece or combine molecular fragments to design novel structures with high predicted affinity and specificity. For instance, the structural requirements revealed by a QSAR model could be used to computationally generate a library of new inhibitors based on the pyridazine scaffold. tandfonline.com This approach allows for the exploration of novel chemical space beyond existing compound libraries.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Targets for 5-(Pyridazin-4-yl)nicotinic Acid Analogs
The pyridazine (B1198779) and nicotinic acid scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov While some targets are known, a vast landscape of potential biological interactions remains to be explored.
Future research will likely focus on identifying novel protein kinases, as pyridazine derivatives have shown promise as kinase inhibitors. google.com Additionally, given the role of nicotinic acid derivatives in modulating receptors like VEGFR-2, further investigation into other receptor tyrosine kinases is warranted. nih.gov The exploration of G-protein coupled receptors (GPCRs) and ion channels as potential targets could also unveil new therapeutic applications. Techniques such as chemical proteomics and affinity-based protein profiling will be instrumental in deorphanizing targets for novel analogs.
Design and Synthesis of Novel Analogs with Enhanced Potency, Specificity, and Favorable Pharmacokinetic Profiles
The development of new synthetic methodologies will be crucial for creating diverse libraries of this compound analogs. nih.gov Structure-activity relationship (SAR) studies will guide the design of compounds with improved potency and selectivity for their intended biological targets. A key focus will be on optimizing the pharmacokinetic properties of these analogs, including their absorption, distribution, metabolism, and excretion (ADME) profiles, to ensure they are suitable for clinical development.
| Research Area | Key Objectives | Methodologies |
| Enhanced Potency | Increase binding affinity and efficacy at the target site. | Structure-based drug design, computational modeling, high-throughput screening. |
| Improved Specificity | Minimize off-target effects to reduce potential side effects. | Kinase profiling, selectivity assays, target-based screening. |
| Favorable Pharmacokinetics | Optimize ADME properties for better drug-like characteristics. | In vitro and in vivo ADME assays, formulation development. |
Advanced Preclinical Models for Efficacy and Mechanism Validation
To accurately predict the clinical potential of novel this compound analogs, the use of advanced preclinical models is essential. While traditional cell culture and rodent models provide initial insights, more sophisticated models are needed to better replicate human diseases. mdpi.com
This includes the use of patient-derived xenografts (PDX) in cancer research, which can more accurately predict a patient's response to treatment. For neurological disorders, transgenic animal models and organoid cultures can provide valuable information on the neuroprotective effects of these compounds. mdpi.com These advanced models will be critical for validating the efficacy and elucidating the mechanism of action of new drug candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. astrazeneca.commednexus.orgnih.govijirt.org These technologies can analyze vast datasets to identify new drug targets, predict the activity of novel compounds, and optimize their properties. mdpi.com
In the context of this compound, AI and ML algorithms can be used to:
Identify novel biological targets: By analyzing large biological datasets, AI can uncover previously unknown relationships between the pyridazine-nicotinic acid scaffold and various disease pathways. ijirt.org
Design novel analogs: Generative models can design new molecules with desired properties, such as high potency and low toxicity. nih.gov
Predict pharmacokinetic properties: AI models can predict the ADME properties of compounds, helping to prioritize those with the best drug-like characteristics. astrazeneca.com
Patent Landscape and Emerging Trends in Drug Discovery Utilizing Nicotinic and Pyridazine Scaffolds
The patent landscape for compounds containing nicotinic and pyridazine scaffolds is continually evolving. researchgate.netnih.govdrugpatentwatch.com A thorough analysis of existing patents is crucial to identify areas of opportunity and potential freedom-to-operate issues. google.comgoogle.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-(Pyridazin-4-yl)nicotinic acid and its derivatives?
- Synthesis of pyridazine-substituted nicotinic acids typically involves organolithium reagent additions to pyridyl-oxazolines, followed by oxidation and deprotection steps. For example, 4-substituted nicotinic acids can be synthesized by reacting pyridyl-3-oxazolines with n-butyllithium or phenyllithium, leading to 1,4-dihydropyridine intermediates that are oxidized to yield the final product . While direct data on this compound is limited, analogous methods for pyridazine derivatives (e.g., Scheme 2 in ) provide a framework for optimizing reaction conditions.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for resolving regiochemistry and confirming molecular geometry. For compounds resistant to crystallization, complementary techniques such as NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) should be employed. IR spectroscopy can further validate functional groups like the carboxylic acid moiety .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Although specific toxicity data for this compound is scarce, structurally related nicotinic acid derivatives (e.g., 5-(Piperidin-1-yl)nicotinic acid) require precautions against skin/eye irritation and respiratory exposure. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid contact with strong oxidizers. In case of exposure, rinse affected areas with water and seek medical evaluation .
Q. How does the pH of the reaction medium influence the stability of nicotinic acid derivatives during synthesis?
- Acidic conditions can protonate the nicotinic acid moiety, altering reactivity. For instance, oxidation of nicotinic acid by peroxomonosulfate in acidic media proceeds via a protonated intermediate, with reaction rates inversely dependent on . Adjusting pH during synthesis may mitigate unwanted side reactions or decomposition.
Advanced Research Questions
Q. What computational or experimental strategies can elucidate the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?
- Pyridazine analogs (e.g., exo-2-(Pyridazin-4-yl)-7-azabicycloheptanes) have shown potent agonist activity at nAChRs via structural mimicry of epibatidine. Molecular docking studies (using software like AutoDock) combined with radioligand binding assays (e.g., H-epibatidine displacement) can map interactions. Site-directed mutagenesis of receptor subunits (e.g., α5) may identify critical binding residues .
Q. How do substituents on the pyridazine ring modulate the redox behavior of this compound?
- Substituents alter electron density, affecting oxidation pathways. For example, electron-withdrawing groups (e.g., -CF) on pyridazine may stabilize intermediates during oxidation, as seen in nicotinic acid derivatives. Cyclic voltammetry and kinetic studies (e.g., rate constant determination under varying ) can quantify these effects .
Q. What mixed-effects modeling approaches are suitable for pharmacokinetic studies of nicotinic acid derivatives in preclinical models?
- Nonlinear mixed-effects models (NLMEMs) using stochastic differential equations are effective for population pharmacokinetic analysis. For instance, studies on nicotinic acid in obese Zucker rats employed sensitivity equations to compute gradients of the FOCE approximation, enabling robust parameter estimation .
Q. How can structural modifications enhance the metabolic stability of this compound for in vivo applications?
- Introducing steric hindrance (e.g., bulky substituents at the 3-position of pyridazine) or replacing labile groups (e.g., esterification of the carboxylic acid) can reduce enzymatic degradation. In vitro microsomal stability assays (e.g., liver microsome t) paired with LC-MS metabolite profiling are critical for optimization .
Methodological Notes
- Data Contradictions : Safety data for related compounds (e.g., 5-(Piperidin-1-yl)nicotinic acid) lack acute toxicity metrics, necessitating conservative hazard assumptions .
- Instrumentation : SHELX remains the gold standard for crystallography, but alternatives like PHENIX may improve resolution for challenging structures .
- Gaps in Evidence : Direct mechanistic studies on this compound are sparse; extrapolation from analogous compounds is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
